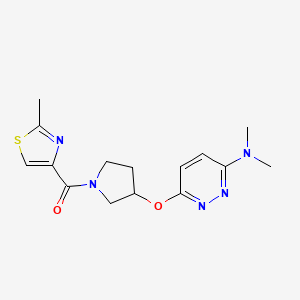
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone , often referred to as EMPA, is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes various functional groups that suggest diverse biological activities, particularly as a selective antagonist for the OX2 receptor.
Chemical Structure and Properties
This compound is characterized by a heterocyclic structure, featuring:
- Pyridazine ring
- Pyrrolidine ring
- Thiazole moiety
The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets. The molecular formula is C15H18N4O2S with a molecular weight of 318.4 g/mol.
The biological activity of EMPA primarily involves its role as an OX2 receptor antagonist. The OX2 receptor is implicated in various physiological processes, including sleep regulation and neuroprotection. By inhibiting this receptor, EMPA may influence sleep patterns and exhibit neuroprotective effects, making it a candidate for treating sleep disorders or neurodegenerative diseases.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and inhibitory effects of EMPA on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Comparable to established c-Met inhibitors |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
| LO2 | ND | Not detected |
These results indicate that EMPA exhibits potent cytotoxic effects against several cancer cell lines, particularly those overexpressing c-Met kinase, which is often implicated in tumor growth and metastasis .
Mechanistic Insights
The mechanism behind EMPA's activity appears to involve the induction of apoptosis in cancer cells. Studies utilizing acridine orange staining have shown that EMPA can induce late apoptosis in A549 cells while also causing cell cycle arrest in the G0/G1 phase . This suggests that EMPA may disrupt normal cellular processes, leading to programmed cell death.
Case Studies
In a recent investigation involving triazolo-pyridazine derivatives, EMPA was compared to other compounds for its efficacy against c-Met kinase . The findings highlighted that while many derivatives showed moderate activity, EMPA's performance was notable due to its structural similarities and functional capabilities.
属性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-16-12(9-23-10)15(21)20-7-6-11(8-20)22-14-5-4-13(17-18-14)19(2)3/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURQQFGIDKISJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














